molecular formula C15H22N2O3S B8041805 3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile

3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile

Cat. No.: B8041805
M. Wt: 310.4 g/mol
InChI Key: AWCACYGMFGXAEW-UHFFFAOYSA-N
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Description

3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes a nitrile group, an aniline derivative, and a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the nitrile group would yield primary amines.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further pharmacological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The sulfonyl group may play a role in modulating the compound’s biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile: shares similarities with other aniline derivatives and sulfonyl-containing compounds.

    Sulfonimidates: These compounds also contain a sulfonyl group and have been studied for their biological activity.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological and chemical properties

Properties

IUPAC Name

3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-14-5-3-6-15(13-14)17(8-4-7-16)9-10-20-11-12-21(2,18)19/h3,5-6,13H,4,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCACYGMFGXAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CCC#N)CCOCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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